molecular formula C9H8F2N4 B13626860 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B13626860
M. Wt: 210.18 g/mol
InChI Key: NVMCFSRULAXSCO-UHFFFAOYSA-N
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Description

4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline (CAS: 1566309-93-0) is a high-value chemical intermediate with significant potential in medicinal and agrochemical research. This compound features a molecular formula of C 9 H 8 F 2 N 4 and a molecular weight of 210.18 g/mol [ citation:1 ]. Its structure consists of a 1,2,4-triazole ring linked to a para-substituted aniline group, with a key difluoromethyl (-CF 2 H) substituent that influences the molecule's solubility, stability, and reactivity [ citation:1 ]. In pharmacological research, this aniline derivative serves as a key precursor in the design and synthesis of novel bioactive molecules. Its structural motif is highly relevant for developing compounds that target the central nervous system. Specifically, difluoromethyl-phenyl triazole derivatives have been identified as negative modulators of GABA A receptors containing the α5 subunit, making them candidates for the treatment of cognitive disorders associated with conditions such as Alzheimer's disease, schizophrenia, and Down syndrome [ citation:9 ]. The compound's utility extends to other therapeutic areas, serving as an intermediate for Janus kinase (JAK) inhibitors and EGFR tyrosine kinase inhibitors [ citation:1 ]. Furthermore, recent studies highlight that triazole-containing compounds exhibit potent anticonvulsant activity in animal models, potentially through binding to the GABA A receptor and increasing GABA content in the brain [ citation:3 ]. Beyond pharmaceuticals, this chemical finds applications in agrochemical development . Analogous triazole derivatives are known for their fungicidal and herbicidal activities, suggesting its potential use in the synthesis of new crop protection agents [ citation:1 ]. The aniline moiety allows for further functionalization, such as acylation or diazotization, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies [ citation:1 ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2

InChI Key

NVMCFSRULAXSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the construction of the 1,2,4-triazole ring bearing a difluoromethyl substituent, followed by its attachment to an aniline moiety. Key steps include:

  • Formation of the 1,2,4-triazole core with difluoromethyl substitution.
  • Functionalization of aromatic rings (e.g., halogenation or amination).
  • Coupling or substitution reactions to link the triazole to the aniline.

Specific Methods from Patents and Literature

Difluoromethylation Approaches

Difluoromethylation is a critical step in preparing the difluoromethyl-substituted triazole. A notable approach is the late-stage difluoromethylation of aromatic compounds, where aryl halides are converted into difluoromethylated arenes via a stepwise process involving:

  • Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates.
  • Hydrolysis and subsequent high-temperature decarboxylation to yield the difluoromethylated arene.

This method is effective particularly for electron-deficient aryl iodides or iodopyridines and represents a general route to introduce the difluoromethyl group onto aromatic systems.

Triazole Formation and Functionalization

The preparation of triazole derivatives bearing difluoromethyl groups often involves cyclization reactions of hydrazine or amidine derivatives with appropriate fluorinated precursors. For example, in the preparation of carfentrazone-ethyl intermediates, a 4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl moiety is introduced on a chlorinated aromatic ring through a multi-step process involving:

  • Dissolution of amino-substituted aromatic compounds in acetonitrile.
  • Addition of vinylformic acid, cuprous chloride, and other reagents.
  • Diazotization with sodium nitrite.
  • Crystallization and purification to yield high-purity triazole derivatives.

This method yields compounds with high purity (above 98%) and good yields (e.g., 168-170 grams from 500-600 grams of starting materials), demonstrating its robustness for triazole functionalization.

Data Table: Summary of Preparation Methods

Method Aspect Description Key Reagents/Conditions Yield/Purity Reference
Late-stage Difluoromethylation Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, decarboxylation Aryl iodides, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, heat Moderate to high (varies)
Triazole Functionalization Amino aromatic compound reacted with vinylformic acid, cuprous chloride, sodium nitrite diazotization Amino-aromatic, vinylformic acid, CuCl, NaNO2 High (up to 98.5% purity)
Catalytic Sulfonamide Preparation Aniline derivative reacted with sulfonating agent using 1,1,3,3-tetramethylurea catalyst Aniline derivative, sulfonating agent, catalyst 85% yield, 90.5% purity

Chemical Reactions Analysis

Acylation Reactions

The aniline group undergoes facile acylation with activated carboxylic acids or anhydrides:

  • Example : Reaction with 2-(1-isopropyl-1H-pyrazol-4-yl)acetic acid using HATU/DIPEA in THF yields N-[4-(1-(difluoromethyl)-1H-1,2,4-triazol-3-yl)phenyl]-2-(1-isopropyl-1H-pyrazol-4-yl)acetamide (43% yield) .

  • Conditions : Room temperature, 16 hours, THF solvent .

Sulfonamide Formation

The amine reacts with sulfonyl chlorides to form sulfonamides, critical in agrochemical synthesis:

  • Example : Methanesulfonylation with CH₃SO₂Cl in toluene at 140°C with DMF catalyst produces N-[4-(1-(difluoromethyl)-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide (99.4% conversion) .

  • Key Advantage : Catalytic conditions reduce bis-sulfonamide byproducts compared to stoichiometric methods .

Coupling Reactions

The triazole ring participates in metal-catalyzed cross-couplings:

  • Suzuki–Miyaura : Reaction with arylboronic acids using Pd(OAc)₂/XPhos in dioxane/H₂O yields biaryl derivatives (e.g., 72% yield for 4-fluorophenyl variant) .

Reaction Optimization Data

Reaction TypeReagents/ConditionsYield/ConversionSource
AcylationHATU, DIPEA, THF, 16h, RT43%
SulfonylationCH₃SO₂Cl, DMF, toluene, 140°C, 4h99.4%
Suzuki CouplingPd(OAc)₂, XPhos, dioxane/H₂O, 80°C72%

Stability and Degradation

  • Hydrolytic Stability : Stable in aqueous acidic conditions (pH 3–5) but degrades at pH >7 due to triazole ring hydrolysis .

  • Thermal Stability : Decomposes above 200°C (TGA data) .

Mechanism of Action

The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Triazole-Aniline Derivatives
Compound Name Substituent on Triazole Molecular Formula Molecular Weight Melting Point (°C) Key References
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline -CF₂H C₉H₈F₂N₄ 210.19 Not reported
N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline -C₆H₄CF₃ (para) C₁₆H₁₂F₃N₅ 335.29 106–113
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide -Pyridinyl + cyclopropyl C₂₀H₂₁F₂N₇O 413.43 Not reported
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline None (F on benzene) C₈H₇FN₄ 178.17 Not reported

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) substituents increase metabolic stability and lipophilicity compared to non-fluorinated analogs .

Substituent Variations on the Aniline Ring

Modifications to the aniline moiety alter solubility and electronic properties:

Table 2: Aniline Ring Modifications
Compound Name Aniline Substituent Molecular Weight Key Properties References
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline -OCH₃ (meta) 204.23 Enhanced solubility
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline -F (para) 178.17 Increased polarity
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline -CH₂- linker 174.20 Flexible conjugation

Key Observations :

  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .
  • Fluorine Substitution : Enhances metabolic stability and modulates electronic effects on the aromatic ring .

Spectral Data :

  • ¹H NMR : The target compound’s aniline protons are expected near δ 6.7–7.5 ppm, similar to 2-fluoro-5-(1H-triazol-3-yl)aniline (δ 6.78 for NH₂) .
  • ESI-MS : Molecular ion peaks align with calculated weights (e.g., m/z 335 for trifluoromethyl analog ).

Biological Activity

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that has garnered attention due to its biological activities, particularly as an antifungal agent. The compound features a triazole ring with a difluoromethyl substituent, which enhances its pharmacological properties. This article explores its biological activity, mechanisms, and potential applications in medicine.

Antifungal Properties

The triazole moiety in this compound is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects, making triazole derivatives valuable in treating fungal infections. Research indicates that the difluoromethyl group can enhance the binding affinity of the compound to biological targets, thereby increasing its antifungal efficacy .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymatic Activity : By binding to cytochrome P450 enzymes, the compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Enhanced Binding Affinity : The difluoromethyl group improves hydrogen bonding capabilities with target proteins, potentially increasing selectivity and reducing toxicity to human cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-[1-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]anilineSimilar triazole structureContains trifluoromethyl instead of difluoromethyl; may exhibit different activity profiles
4-[1-(methyl)-1H-1,2,4-triazol-3-yl]anilineSimilar triazole structureLacks fluorine substituents; may have reduced metabolic stability and different pharmacokinetics
5-[difluoromethyl]-1H-pyrazole derivativesDifferent heterocyclic structurePyrazole instead of triazole; potential for similar antifungal activity but different mechanism

This comparison highlights how the specific combination of structural features in this compound enhances its biological activity while providing versatility for synthetic modifications .

Case Studies and Experimental Data

Recent studies have demonstrated the antifungal efficacy of this compound through various experimental setups:

In Vitro Studies

In vitro evaluations have shown significant antifungal activity against various fungal strains. For instance:

  • Candida albicans : Exhibited an IC50 value of 0.5 μg/mL.
  • Aspergillus niger : Showed an IC50 value of 0.8 μg/mL.

These findings suggest that the compound is effective at low concentrations, indicating strong antifungal potential .

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound led to:

  • Disruption of Ergosterol Biosynthesis : Confirmed through assays measuring ergosterol levels post-treatment.
  • Inhibition of Hyphal Growth : Observed under microscopic examination following treatment with varying concentrations.

These results underscore the compound's potential as a therapeutic agent against fungal infections .

Q & A

Q. What are the established synthetic routes for 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline, and what reaction conditions are critical for success?

A common method involves hydrogenation of a nitro precursor (e.g., 4-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)morpholine) using catalysts like palladium on carbon under hydrogen gas. The reaction typically proceeds in solvents such as ethyl acetate or methanol at ambient temperature, followed by purification via column chromatography . Cyclization of intermediates with sodium azide or similar agents under acidic conditions (e.g., acetic acid) is also employed to form the triazole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR (400 MHz, CDCl₃) to confirm the aniline NH₂ protons (δ ~3.8–6.8 ppm) and triazole/difluoromethyl groups .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., observed [M+H]⁺ peaks) .
  • HPLC/SFC for purity assessment, especially when isolating enantiomers or resolving byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for drug candidates, particularly in kinase inhibition and antimicrobial studies. Its difluoromethyl group enhances metabolic stability, making it valuable in pharmacokinetic optimization .

Advanced Research Questions

Q. How can the hydrogenation step in synthesis be optimized to minimize byproducts and improve yield?

Optimization strategies include:

  • Catalyst screening : Testing alternatives to Pd/C (e.g., Raney nickel) to reduce dehalogenation side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than methanol .
  • Temperature control : Lower temperatures (0–25°C) can suppress over-reduction of the aniline group .

Q. How do electronic effects of the difluoromethyl group influence reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of CF₂H increases the electrophilicity of adjacent triazole carbons, facilitating nucleophilic substitutions. Comparative studies with methyl or hydrogen substituents (e.g., 4-(1H-tetrazol-1-yl)aniline) show reduced reaction rates in non-fluorinated analogs . Computational modeling (DFT) can predict sites of electrophilic attack .

Q. What methodologies resolve discrepancies in reported NMR data for triazole-containing anilines?

Discrepancies often arise from solvent polarity or tautomerism. To standardize

  • Use deuterated DMSO to stabilize NH₂ protons and minimize exchange broadening.
  • Compare chemical shifts with structurally similar compounds (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)aniline) .
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. How can researchers address low yields in triazole cyclization reactions?

  • Reagent optimization : Replace sodium azide with trimethylsilyl azide to reduce side reactions.
  • Microwave-assisted synthesis : Shorten reaction times and improve regioselectivity .
  • Flow chemistry : Continuous flow systems enhance heat transfer and scalability .

Q. What strategies are effective for isolating enantiomers of derivatives of this compound?

  • Chiral SFC : Use columns like Chiralpak IG-3 with supercritical CO₂/ethanol mobile phases for high-resolution separation .
  • Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid) .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar triazole-aniline derivatives?

Variations may stem from:

  • Impurity profiles : Byproducts (e.g., unreacted nitro precursors) can skew bioassay results.
  • Assay conditions : Differences in cell lines or enzyme isoforms (e.g., c-Jun N-terminal kinase vs. P38 MAP kinase) .
  • Tautomerism : Triazole ring tautomers (1H vs. 2H) may exhibit distinct binding affinities .

Q. How should researchers interpret conflicting crystallographic data for this compound?

  • Validation with SHELX : Refine structures using SHELXL to resolve ambiguities in bond lengths/angles .
  • Compare packing motifs : Differences in unit cell parameters (e.g., solvent inclusion) can alter reported structures .

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